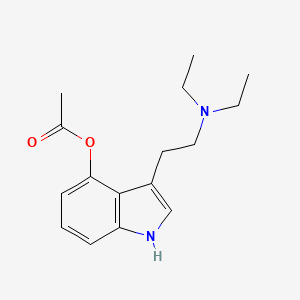

3-(2,5-Dimethoxyphenyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives has been achieved through various methods. One approach involves the construction of the ring from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings . A series of novel functionalized polysubstituted aminocarbothiol/thiohydantoin-pyrrolidine derivatives were prepared from amino acid esters and aldehyde via cascade aldimine-azomethine ylide-1,3-dipolar cycloaddition .Molecular Structure Analysis

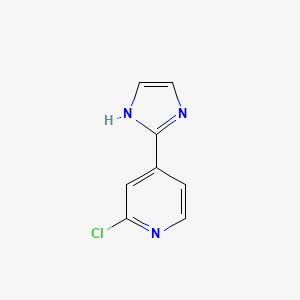

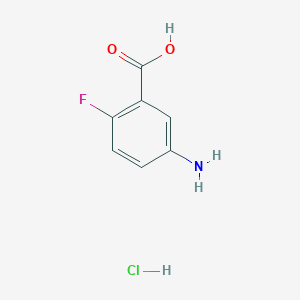

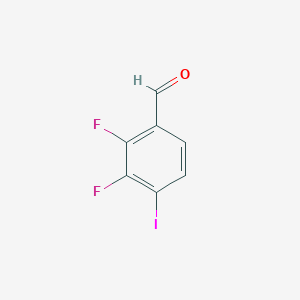

The molecular structure of 3-(2,5-Dimethoxyphenyl)pyrrolidine is represented by the InChI code1S/C12H17NO2/c1-14-10-3-4-12(15-2)11(7-10)9-5-6-13-8-9/h3-4,7,9,13H,5-6,8H2,1-2H3 . The molecular weight of this compound is 207.27 . Chemical Reactions Analysis

Pyrrolidine derivatives, including 3-(2,5-Dimethoxyphenyl)pyrrolidine, have been involved in various chemical reactions. For instance, a series of 3-chloro-1-aryl pyrrolidine-2,5-diones were prepared and evaluated for their inhibitory activity on human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .Physical And Chemical Properties Analysis

DMP is a white crystalline solid with a melting point of 84-85°C. It’s slightly soluble in water.Scientific Research Applications

Synthesis of Bioactive Molecules

The pyrrolidine ring, a core structure in 3-(2,5-Dimethoxyphenyl)pyrrolidine , is widely used in medicinal chemistry for the synthesis of bioactive compounds. Its saturated nature and sp3 hybridization allow for a diverse exploration of pharmacophore space, contributing significantly to the stereochemistry of molecules .

Material Science Applications

In material science, this compound can be utilized to create novel materials with specific optical properties due to its dimethoxyphenyl group. These materials could be applied in the development of organic electronics, such as OLEDs or conductive polymers .

Chemical Synthesis

3-(2,5-Dimethoxyphenyl)pyrrolidine: serves as a versatile intermediate in chemical synthesis. It can be used to construct complex molecules, particularly in the synthesis of natural products and pharmaceuticals where the pyrrolidine ring is a common motif .

Chromatography

Due to its unique structure, this compound may be used as a standard or reference material in chromatographic analysis, helping to identify or quantify substances within a mixture by comparing retention times .

Analytical Chemistry

In analytical chemistry, 3-(2,5-Dimethoxyphenyl)pyrrolidine could be employed in the development of new analytical methods, such as spectroscopy or mass spectrometry, to analyze complex biological samples .

Biological Studies

The compound’s structure allows for interaction with biological molecules, making it a potential candidate for studying protein-ligand interactions or enzyme inhibition, which is crucial in drug discovery processes .

Safety and Toxicology

Mechanistic Studies in Organic Chemistry

3-(2,5-Dimethoxyphenyl)pyrrolidine: may be used to study reaction mechanisms, such as the Cadogan reaction, which involves the transformation of nitropyridines to pyrroles, providing insights into the synthesis of heterocyclic compounds .

Safety And Hazards

The safety data sheet for pyrrolidine indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-14-10-3-4-12(15-2)11(7-10)9-5-6-13-8-9/h3-4,7,9,13H,5-6,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXGZDPEXFOZFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2CCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647990 |

Source

|

| Record name | 3-(2,5-Dimethoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-Dimethoxyphenyl)pyrrolidine | |

CAS RN |

938458-95-8 |

Source

|

| Record name | 3-(2,5-Dimethoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,5-Dimethoxyphenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)